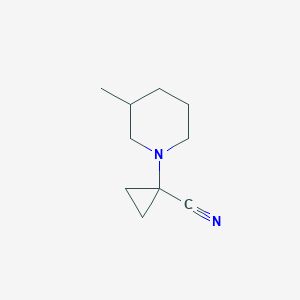
1-(3-Methylpiperidin-1-yl)cyclopropanecarbonitrile
カタログ番号 B8491485
分子量: 164.25 g/mol
InChIキー: JYPQOLWGIXRKCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08802665B2
Procedure details


The reaction of (1-ethoxycyclopropoxy)trimethylsilane 13 and 3-methylpiperidine 14B with trimethylsilylcyanide yielded after column chromatography with a gradient of heptane/ethyl acetate (v:v 4:1) to ethyl acetate as solvent 1-(3-methylpiperidin-1-yl)cyclopropanecarbonitrile as a colorless oil (79%). MS ISP (m/e): 165.2 (100) [(M+H)]+.



Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
79%
Identifiers


|
REACTION_CXSMILES
|
C(O[C:4]1(O[Si](C)(C)C)[CH2:6][CH2:5]1)C.[CH3:12][CH:13]1[CH2:18][CH2:17][CH2:16][NH:15][CH2:14]1.C[Si]([C:23]#[N:24])(C)C.CCCCCCC.C(OCC)(=O)C>C(OCC)(=O)C>[CH3:12][CH:13]1[CH2:18][CH2:17][CH2:16][N:15]([C:4]2([C:23]#[N:24])[CH2:5][CH2:6]2)[CH2:14]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1(CC1)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1CNCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#N
|
Step Two
|
Name
|
heptane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CN(CCC1)C1(CC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
